Ethyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate
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Overview
Description
Ethyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate is a compound with a unique bicyclic structure. This compound is part of the bicyclo[1.1.1]pentane family, which is known for its rigid and compact structure. The presence of the ethyl ester and hydroxymethyl groups adds to its versatility in chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate typically involves the reaction of [1.1.1]propellane with ethyl 3-bromomethylbicyclo[1.1.1]pentane-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of 3-(carboxymethyl)bicyclo[1.1.1]pentane-1-carboxylate.
Reduction: Formation of 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s rigid structure allows it to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of target proteins. The hydroxymethyl and ester groups can participate in hydrogen bonding and other interactions, further enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate
- Ethyl 3-carbamoylbicyclo[1.1.1]pentane-1-carboxylate
- Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid
Uniqueness
This compound stands out due to its combination of the ethyl ester and hydroxymethyl groups, which provide unique reactivity and binding properties. Its rigid bicyclic structure also offers advantages in terms of stability and specificity in binding interactions .
Properties
Molecular Formula |
C9H14O3 |
---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
ethyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate |
InChI |
InChI=1S/C9H14O3/c1-2-12-7(11)9-3-8(4-9,5-9)6-10/h10H,2-6H2,1H3 |
InChI Key |
QLSZNBHJTJDXIR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CC(C1)(C2)CO |
Origin of Product |
United States |
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